molecular formula C14H13ClN2O B5714643 N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide

N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide

Cat. No.: B5714643
M. Wt: 260.72 g/mol
InChI Key: GHGVBFSSRHUHEF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 3-position and a benzamide moiety with methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethylbenzoic acid and 3-chloro-2-aminopyridine.

    Amide Bond Formation: The carboxylic acid group of 3,4-dimethylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 3-chloro-2-aminopyridine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Solvent recovery and recycling are also implemented to reduce environmental impact.

Types of Reactions:

    Substitution Reactions: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reduction reactions can be used to modify the pyridine ring or the benzamide moiety.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as N-(3-aminopyridinyl)-3,4-dimethylbenzamide or N-(3-thiopyridinyl)-3,4-dimethylbenzamide.

    Oxidation Products: Compounds with hydroxyl or carbonyl groups on the benzamide or pyridine ring.

    Hydrolysis Products: 3,4-dimethylbenzoic acid and 3-chloro-2-aminopyridine.

Scientific Research Applications

N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Agrochemicals: The compound is studied for its insecticidal and herbicidal properties, making it a candidate for crop protection agents.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biochemical assays.

    Material Science: The compound’s structural properties are explored for the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide can be compared with other benzamide derivatives:

    This compound vs. N-(3-chloro-2-pyridinyl)-4-methylbenzamide: The additional methyl group in the former may enhance its binding affinity and specificity.

    This compound vs. N-(3-bromo-2-pyridinyl)-3,4-dimethylbenzamide: The substitution of chlorine with bromine can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • N-(3-chloro-2-pyridinyl)-4-methylbenzamide
  • N-(3-bromo-2-pyridinyl)-3,4-dimethylbenzamide
  • N-(3-chloro-2-pyridinyl)-3-methylbenzamide

This detailed article provides a comprehensive overview of N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-5-6-11(8-10(9)2)14(18)17-13-12(15)4-3-7-16-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGVBFSSRHUHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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